2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide
Overview
Description
2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.17 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide involves several steps. One common method includes the bromination of N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide can be compared with other similar compounds such as:
2-Bromo-N-phenylacetamide: Lacks the tetrahydro-2-furanylmethoxy group, making it less complex and potentially less active in certain applications.
N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Bromo-N-[3-(methoxy)phenyl]-acetamide: Contains a methoxy group instead of the tetrahydro-2-furanylmethoxy group, leading to variations in chemical and biological properties.
These comparisons highlight the unique structural features and potential advantages of this compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-8-13(16)15-10-3-1-4-11(7-10)18-9-12-5-2-6-17-12/h1,3-4,7,12H,2,5-6,8-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXQSZXTFVLEEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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